5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H14FNO4 and its molecular weight is 279.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” are currently unknown. This compound is a synthetic chemical product
Biochemical Pathways
Compounds containing similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s storage condition is at room temperature , suggesting that it may be stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of metabotropic glutamate receptor 2 (mGluR2), which plays a role in neuropsychiatric disorders . This inhibition is achieved through binding interactions at the receptor’s active site, leading to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term effects on cellular function include alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been shown to modulate enzyme activity without causing significant toxicity. Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that it preferentially accumulates in the liver and kidneys, which are primary sites of metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis .
Properties
IUPAC Name |
5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-8-4-5-11(10(15)6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCLYGKQCPNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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